molecular formula C11H19Cl2N3O2 B13274824 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B13274824
M. Wt: 296.19 g/mol
InChI Key: ZYEIRFUWBIDKKP-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a carboxylic acid group. It is often used in research and industrial applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of a preformed pyrazole or pyridine with various reagents. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another widely used strategy includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound acts as a nucleophilic catalyst in various reactions, facilitating the formation of new chemical bonds. It is known to stabilize transition states and lower the activation energy of reactions .

Properties

Molecular Formula

C11H19Cl2N3O2

Molecular Weight

296.19 g/mol

IUPAC Name

5-[(dimethylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H17N3O2.2ClH/c1-13(2)7-8-3-4-14-10(5-8)9(6-12-14)11(15)16;;/h6,8H,3-5,7H2,1-2H3,(H,15,16);2*1H

InChI Key

ZYEIRFUWBIDKKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCN2C(=C(C=N2)C(=O)O)C1.Cl.Cl

Origin of Product

United States

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